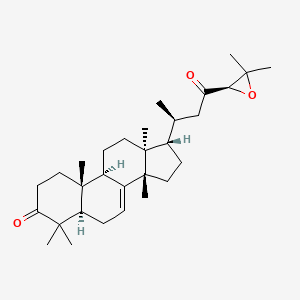

24,25-Epoxytirucall-7-en-3,23-dione

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C30H46O3 |

|---|---|

分子量 |

454.7 g/mol |

IUPAC名 |

(5R,9R,10R,13S,14S,17S)-17-[(2S)-4-[(2R)-3,3-dimethyloxiran-2-yl]-4-oxobutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H46O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,23,25H,10-17H2,1-8H3/t18-,19-,20-,23-,25-,28+,29-,30+/m0/s1 |

InChIキー |

LLEVBDQGRCWBIO-QUWLECNASA-N |

異性体SMILES |

C[C@@H](CC(=O)[C@H]1C(O1)(C)C)[C@@H]2CC[C@]3([C@]2(CC[C@H]4C3=CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)C |

正規SMILES |

CC(CC(=O)C1C(O1)(C)C)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 24,25-Epoxytirucall-7-en-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural product 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). The document details its origin, physicochemical properties, and the experimental protocols for its isolation and characterization. Furthermore, it explores the current understanding of its biological activities, including its potential as an anti-inflammatory and cytotoxic agent. This guide is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a naturally occurring triterpenoid that has garnered interest within the scientific community due to its unique chemical structure and potential therapeutic properties. As a member of the tirucallane (B1253836) family, it shares a common tetracyclic carbon skeleton that is a precursor to a wide array of bioactive compounds. This guide aims to consolidate the available scientific information on this compound, providing a detailed resource for researchers.

Origin and Natural Sources

This compound is a phytochemical primarily isolated from the stem of Amoora dasyclada (Meliaceae)[][2][3]. It has also been reported to be isolated from Aglaia spectabilis, another plant within the Meliaceae family[2]. The initial discovery and characterization of this compound as a new triterpenoid were the result of phytochemical investigations into the constituents of Amoora dasyclada[][3].

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [4] |

| Molecular Weight | 454.7 g/mol | [4] |

| CAS Number | 890928-81-1 | [5] |

| Appearance | White amorphous powder | [6] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |

Experimental Protocols

Extraction and Isolation

The following is a detailed protocol for the extraction and isolation of this compound from the stem of Amoora dasyclada, based on the initial discovery.

Experimental Workflow for Isolation

References

In-Depth Technical Guide: 24,25-Epoxytirucall-7-en-3,23-dione - Natural Source and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural source and isolation of the tirucallane-type triterpenoid, 24,25-Epoxytirucall-7-en-3,23-dione. This document details the primary plant source, a plausible, detailed experimental protocol for its extraction and purification, and available physicochemical data.

Natural Source

The primary natural source of this compound is the stem of Amoora dasyclada, a plant belonging to the Meliaceae family.[1][2][3][4] This compound has also been reported to be isolated from Aglaia spectabilis, another species within the Meliaceae family.[5] Tirucallane (B1253836) triterpenoids are a class of secondary metabolites found in various plants, particularly within the Meliaceae family, and are known for their diverse biological activities.[6]

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [] |

| Molecular Weight | 454.7 g/mol | [] |

| Appearance | Powder | N/A |

| Melting Point | 150-151 °C | [] |

| Purity | >95% (Commercially available standard) | [] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [4] |

Experimental Protocol for Isolation

The following is a detailed, generalized protocol for the isolation and purification of this compound from the stem of Amoora dasyclada, based on established methods for isolating triterpenoids from Meliaceae species.[1][2][6]

3.1. Plant Material Collection and Preparation

-

Collect the stems of Amoora dasyclada.

-

Wash the plant material thoroughly to remove any dirt and contaminants.

-

Air-dry the stems in a well-ventilated area, protected from direct sunlight, until they are brittle.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

3.2. Extraction

-

Macerate the powdered stem material (e.g., 1 kg) with 95% ethanol (B145695) (e.g., 5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50 °C to obtain a crude ethanol extract.

3.3. Solvent Partitioning

-

Suspend the crude ethanol extract in distilled water (e.g., 1 L) to form an aqueous suspension.

-

Perform liquid-liquid partitioning of the aqueous suspension sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

For each partitioning step, mix the suspension with an equal volume of the solvent (e.g., 3 x 1 L) in a separatory funnel.

-

Separate the layers and collect the respective solvent fractions.

-

Concentrate each fraction using a rotary evaporator to yield the n-hexane, chloroform, and ethyl acetate fractions. Based on the polarity of triterpenoids, the target compound is expected to be in the chloroform or ethyl acetate fraction.

3.4. Chromatographic Purification

3.4.1. Column Chromatography

-

Subject the chloroform or ethyl acetate fraction to column chromatography on silica (B1680970) gel (60-120 mesh).

-

Pack the column with silica gel in n-hexane.

-

Apply the concentrated fraction to the top of the column.

-

Elute the column with a gradient solvent system, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (e.g., n-hexane:ethyl acetate ratios of 9:1, 8:2, 7:3, 1:1, and finally 100% ethyl acetate).

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation by thin-layer chromatography (TLC).

3.4.2. Thin-Layer Chromatography (TLC)

-

Use pre-coated silica gel 60 F₂₅₄ plates for TLC analysis.

-

Develop the plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).

-

Visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating at 110 °C for 10 minutes.

-

Combine fractions with similar TLC profiles.

3.4.3. Further Purification

-

Subject the fractions containing the compound of interest to further purification using repeated column chromatography or preparative TLC.

-

For final purification, Sephadex LH-20 column chromatography using a suitable solvent system (e.g., methanol (B129727) or chloroform:methanol, 1:1) can be employed to remove smaller impurities.

-

Recrystallization from a suitable solvent (e.g., methanol or acetone) can be performed to obtain the pure crystalline compound.

3.5. Structure Elucidation

-

The structure of the purified compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Quantitative Data

Specific quantitative data for the yield of this compound from Amoora dasyclada is not explicitly available in the reviewed literature. The yield of secondary metabolites can vary depending on several factors, including the geographical location of the plant, season of collection, and the extraction and purification methods employed.

| Parameter | Value | Reference |

| Yield from Plant Material | Not Reported | N/A |

| Purity after Purification | Not Reported | N/A |

Spectroscopic Data

Table for ¹H and ¹³C NMR Data of a Related Tirucallane Triterpenoid

| Position | ¹³C NMR (δc) | ¹H NMR (δH, mult., J in Hz) |

| 1 | 31.8 (t) | |

| 2 | 22.9 (t) | |

| 3 | Not Reported | 4.66 (bs) |

| 4 | 33.6 (s) | |

| 5 | 45.6 (d) | |

| ... | ... | ... |

| 20 | 39.2 (d) | |

| 21 | 72.4 (t) | 4.37 (t, J=8.7), 3.90 (t, J=9.3) |

| 22 | 34.2 (t) | 2.52 (dd, J=19.0, 6.5), 2.17 (dd, J=18.3, 13.8) |

| 23 | 176.9 (s) | |

| OAc | 170.7 (s), 21.3 (q) | 2.04 (s) |

| (Note: This data is for a related compound and serves as an example of the type of data expected for this compound) |

Visualizations

Experimental Workflow for Isolation

Caption: Isolation workflow for this compound.

Logical Relationship of Purification Steps

Caption: Logical flow of the multi-step purification process.

References

An In-Depth Technical Guide to the Biosynthesis of Tirucallane Triterpenoids in the Meliaceae Family

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Meliaceae family, known for producing a rich diversity of complex secondary metabolites, is a significant source of tirucallane-type triterpenoids. These tetracyclic triterpenoids exhibit a wide range of potent biological activities, including cytotoxic, anti-inflammatory, and insecticidal properties, making them promising candidates for drug discovery and development.[1][2] Understanding their biosynthetic pathway is crucial for harnessing their potential through metabolic engineering and synthetic biology. This guide provides a comprehensive overview of the tirucallane (B1253836) biosynthesis pathway in Meliaceae, from the foundational precursors to the intricate enzymatic modifications that generate structural diversity. It includes a summary of quantitative data, detailed experimental protocols for pathway elucidation, and visual diagrams of the core biochemical routes and experimental workflows.

The Core Biosynthetic Pathway: From Isoprene (B109036) Units to the Tirucallane Scaffold

The assembly of the tirucallane backbone begins with the universal five-carbon isoprene precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3][4] Plants synthesize these building blocks via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.[3][5] For cytosolic triterpenoids, the MVA pathway is the principal source of precursors.[6][7]

The key steps leading to the core tirucallane structure are as follows:

-

Squalene (B77637) Synthesis: Two molecules of farnesyl pyrophosphate (FPP), each formed from the condensation of three isoprenoid units, are joined head-to-head by the enzyme squalene synthase (SQS) to form the linear 30-carbon precursor, squalene.[4][7]

-

Epoxidation: Squalene is then oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256).[4][8] This epoxide is the crucial branching point for the biosynthesis of all sterols and cyclic triterpenoids.[4][9]

-

Cyclization: The defining step in the formation of the tirucallane skeleton is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a specific class of enzymes known as oxidosqualene cyclases (OSCs).[10][11][12] The enzyme folds the linear substrate, initiating a cascade of cation-pi cyclizations and rearrangements to produce the tetracyclic tirucallane scaffold.[12] The initial product for this specific pathway is believed to be tirucalla-7,24-dien-3β-ol, a common intermediate found in Meliaceae plants.[13][14][15]

Enzymatic Diversification of the Tirucallane Scaffold

The immense structural diversity of tirucallane triterpenoids found in the Meliaceae family arises from subsequent modifications of the initial tirucalla-7,24-dien-3β-ol backbone.[13][14] These "tailoring" reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), with further modifications possible by UDP-glycosyltransferases (UGTs) and acyltransferases (ATs).[6][16][17]

-

Cytochrome P450 Monooxygenases (CYPs): These heme-thiolate enzymes are key players in the functionalization of the triterpene skeleton.[18][19] They catalyze a wide array of regio- and stereospecific reactions, including hydroxylations, epoxidations, and the formation of carbonyl or carboxyl groups.[16][20] For example, in Melia azedarach, the enzyme CYP71CD2 has been identified to be involved in the C23 hydroxylation and C24–C25 epoxidation of tirucalla-7,24-dien-3β-ol.[18][19] These oxidative decorations are often critical for the biological activity of the final compounds.

-

Other Modifying Enzymes: While less characterized for the tirucallane pathway specifically, UGTs and ATs are known to further diversify triterpenoids by adding sugar moieties or acyl groups, respectively.[6] These modifications can significantly alter the solubility, stability, and bioactivity of the molecules.

Quantitative Analysis of Tirucallane Triterpenoids

The production of tirucallane triterpenoids can vary significantly between species and tissues. Quantitative analysis is essential for identifying high-yielding natural sources and for benchmarking metabolic engineering efforts.

Table 1: Yield of Selected Tirucallane Triterpenoids from Melia azedarach Fruits This table summarizes the yield of four tirucallane triterpenoids isolated from the dried fruits of Melia azedarach.[1]

| Compound Name | Yield (% of Dry Fruit Weight) |

| 3-α-tigloylmelianol | 0.0011% |

| Melianone | 0.0025% |

| 21-β-acetoxymelianone | 0.0007% |

| Methyl kulonate | 0.0014% |

Table 2: Cytotoxic Activity of Selected Tirucallane Triterpenoids from Meliaceae This table presents the in vitro cytotoxic activity of various tirucallane triterpenoids against human cancer cell lines, highlighting their potential for drug development.

| Compound | Source Species | Cancer Cell Line | IC₅₀ (μM) | Reference |

| (21S,23R,24R)-21,23-epoxy... | Melia azedarach | HepG2 (Liver) | 6.9 | [21] |

| (21S,23R,24R)-21,23-epoxy... | Melia azedarach | SGC7901 (Stomach) | 6.9 | [21] |

| Dysoxylone A | Dysoxylum binectariferum | HepG2 (Liver) | 7.5 | [2] |

| Dysoxylone B | Dysoxylum binectariferum | HepG2 (Liver) | 8.2 | [2] |

| Dysoxylone C | Dysoxylum binectariferum | HepG2 (Liver) | 9.5 | [2] |

Key Experimental Protocols

Elucidating the biosynthesis pathway of tirucallane triterpenoids involves a combination of phytochemical analysis and functional gene characterization.

Protocol 4.1: Isolation and Structural Elucidation from Plant Material

This protocol outlines a general procedure for extracting and identifying novel triterpenoids from Meliaceae plant tissues.

-

Extraction: Dried and powdered plant material (e.g., fruits, bark) is exhaustively extracted with a solvent such as methanol (B129727) at room temperature.[1] The solvent is then removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to separate compounds based on their polarity.[1]

-

Purification: Each fraction is subjected to multiple rounds of column chromatography (e.g., silica (B1680970) gel, Sephadex LH-20) and often High-Performance Liquid Chromatography (HPLC) to isolate pure compounds.[1]

-

Structure Elucidation: The chemical structure of isolated compounds is determined using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HR-MS).[1][21]

Protocol 4.2: Functional Characterization of Biosynthetic Genes (OSCs and CYPs)

This protocol describes a common workflow for identifying and validating the function of candidate genes involved in the biosynthesis pathway.

-

Gene Mining: Candidate OSC and CYP genes are identified from transcriptome or genome databases of the target Meliaceae species using homology-based searches (e.g., BLAST) with known triterpenoid (B12794562) biosynthesis genes.

-

Cloning: Full-length coding sequences of candidate genes are amplified via PCR from cDNA synthesized from plant RNA and cloned into an appropriate expression vector (e.g., a yeast expression vector).

-

Heterologous Expression: The expression vector is transformed into a suitable host system, such as Saccharomyces cerevisiae (yeast) or Nicotiana benthamiana (plant).[6][9] Yeast is a common choice as it has an endogenous MVA pathway that produces the necessary precursors.

-

In Vivo / In Vitro Assays:

-

In Vivo: The engineered yeast strain is cultured, and the triterpenoid products are extracted from the cells. The production of a new compound compared to a control strain indicates the function of the expressed gene.[9]

-

In Vitro: The enzyme is expressed and purified. It is then incubated with its putative substrate (e.g., 2,3-oxidosqualene for an OSC, or tirucalla-7,24-dien-3β-ol for a CYP) and necessary cofactors.

-

-

Product Identification: The products from the assays are extracted and analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The structure of the product is confirmed by comparison with authentic standards or through NMR analysis if sufficient quantities can be produced.

Conclusion and Future Outlook

The biosynthesis of tirucallane triterpenoids in the Meliaceae family is a complex process involving foundational pathways and highly specific tailoring enzymes, particularly oxidosqualene cyclases and cytochrome P450s. While significant progress has been made in isolating and characterizing a vast number of these compounds, the complete elucidation of their biosynthetic pathways, including the identification of all involved enzymes and regulatory mechanisms, remains an active area of research. Advances in genomics, transcriptomics, and metabolomics are accelerating the discovery of new pathway genes.[3][5] This knowledge is paramount for the application of metabolic engineering and synthetic biology approaches to sustainably produce these high-value molecules for the pharmaceutical and agrochemical industries.[6][22]

References

- 1. Cytotoxic Tirucallane Triterpenoids from Melia azedarach Fruits - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and anti-inflammatory tirucallane triterpenoids from Dysoxylum binectariferum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Frontiers | Comprehensive Analysis of the Triterpenoid Saponins Biosynthetic Pathway in Anemone flaccida by Transcriptome and Proteome Profiling [frontiersin.org]

- 6. Recent advances in triterpenoid pathway elucidation and engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Oxidosqualene cyclases involved in the biosynthesis of triterpenoids in Quercus suber cork - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Divergent evolution of oxidosqualene cyclases in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Oxidosqualene cyclase - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. diva-portal.org [diva-portal.org]

- 14. Anti-inflammatory and Antiphytopathogenic Fungal Activity of 2,3-seco-Tirucallane Triterpenoids Meliadubins A and B from Melia dubia Cav. Barks with ChemGPS-NP and In Silico Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Frontiers | Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes [frontiersin.org]

- 17. Triterpene Structural Diversification by Plant Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Cytochrome P450 monooxygenase-mediated tailoring of triterpenoids and steroids in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Four New Tirucallane Triterpenoids from the Fruits of Melia azedarach and Their Cytotoxic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Bioengineering of plant (tri)terpenoids: from metabolic engineering of plants to synthetic biology in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

chemical structure and stereochemistry of 24,25-Epoxytirucall-7-en-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and known biological activities of 24,25-Epoxytirucall-7-en-3,23-dione, a tirucallane-type triterpenoid (B12794562). Isolated from Amoora dasyclada, this natural product has garnered interest for its potential cytotoxic and anti-inflammatory properties. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and a detailed, though generalized, experimental protocol for its isolation. Furthermore, this guide presents mandatory visualizations of its chemical structure, a proposed experimental workflow for its extraction and purification, and a hypothesized signaling pathway for its cytotoxic effects, all rendered using the DOT language for Graphviz. While specific quantitative NMR data remains elusive in publicly accessible literature, this guide serves as a foundational resource for researchers investigating this and related triterpenoids.

Chemical Structure and Stereochemistry

This compound is a tetracyclic triterpenoid belonging to the tirucallane (B1253836) class. The tirucallane skeleton is a stereoisomer of euphane.[1] The core structure consists of a fused four-ring system with a characteristic side chain at C-17. The specific nomenclature, this compound, indicates a double bond between carbons 7 and 8, ketone groups at carbons 3 and 23, and an epoxide ring between carbons 24 and 25.

The stereochemistry of the tirucallane backbone is well-established. However, the precise stereochemical configuration of the epoxide ring at the C-24 and C-25 positions for this specific compound has not been definitively determined in the available literature. Elucidation of the epoxide's stereochemistry would require detailed 2D NMR spectroscopic analysis (e.g., NOESY or ROESY) or single-crystal X-ray diffraction, data for which is not publicly available.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₆O₃ | [2] |

| Molecular Weight | 454.7 g/mol | [2] |

| CAS Number | 890928-81-1 | [2] |

| Appearance | White, crystalline powder | [2] |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone. | [2] |

Spectroscopic Data

The structure of this compound was originally elucidated using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.[2] While the original publications confirming the structure are referenced, the specific, detailed ¹H and ¹³C NMR data (chemical shifts, coupling constants) are not available in publicly accessible domains. For researchers aiming to confirm the identity of this compound, a full spectroscopic analysis would be required. A summary of the expected spectroscopic data is presented in Table 2.

| Spectroscopic Data | Expected Features |

| ¹H NMR | Signals corresponding to methyl groups, methylene (B1212753) and methine protons on the steroid nucleus and side chain, an olefinic proton, and protons adjacent to the ketone and epoxide functionalities. |

| ¹³C NMR | Approximately 30 distinct carbon signals, including those characteristic of ketone carbonyls, a double bond, an epoxide ring, and the tetracyclic carbon skeleton. |

| Mass Spectrometry | A molecular ion peak consistent with the molecular formula C₃₀H₄₆O₃. |

| Infrared (IR) Spectroscopy | Absorption bands indicating the presence of ketone carbonyl groups and C-O bonds of the epoxide. |

Experimental Protocols

Isolation of this compound from Amoora dasyclada

The following is a generalized experimental protocol for the isolation of this compound from the stems of Amoora dasyclada, based on methodologies reported for the isolation of triterpenoids from this plant.[2]

2.1.1. Plant Material Collection and Preparation

-

Collect fresh stems of Amoora dasyclada.

-

Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight.

-

Grind the dried stems into a coarse powder using a mechanical grinder.

2.1.2. Extraction

-

Macerate the powdered plant material in 95% ethanol (B145695) at room temperature for an extended period (e.g., 7-14 days), with occasional agitation.

-

Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

2.1.3. Fractionation and Purification

-

Subject the crude ethanol extract to column chromatography over silica (B1680970) gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Pool the fractions containing this compound and subject them to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

2.1.4. Structure Elucidation

-

Confirm the structure of the isolated compound using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry.

Biological Activity and Signaling Pathways

Tirucallane-type triterpenoids isolated from Amoora dasyclada have demonstrated cytotoxic activity against various cancer cell lines. While specific studies on the mechanism of action of this compound are limited, it is plausible that its cytotoxic effects are mediated through the induction of apoptosis, a common mechanism for many triterpenoids.

Mandatory Visualizations

Chemical Structure

Caption: Chemical Structure of this compound.

Experimental Workflow

Caption: Experimental workflow for isolation.

Hypothesized Signaling Pathway

Caption: Hypothesized apoptotic pathway.

References

physical and chemical properties of 24,25-Epoxytirucall-7-en-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxytirucall-7-en-3,23-dione is a novel triterpenoid (B12794562) first isolated from the stems of Amoora dasyclada, a plant belonging to the Meliaceae family. This compound has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, cytotoxic, and antimicrobial activities. Structurally, it belongs to the tirucallane (B1253836) subclass of triterpenoids, characterized by a specific stereochemistry at C-20. Its biological activities are thought to be linked to the modulation of key cellular pathways, such as those involved in apoptosis and cell proliferation. This technical guide provides a comprehensive overview of the physical and chemical properties, isolation protocols, and known biological activities of this compound, presenting the available data in a structured and accessible format for research and development purposes.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 890928-81-1 | [1] |

| Molecular Formula | C₃₀H₄₆O₃ | [2] |

| Molecular Weight | 454.7 g/mol | [2] |

| Appearance | Powder | [2] |

| Melting Point | 150-151 °C (Predicted) | |

| Boiling Point | 534.3 ± 50.0 °C (Predicted) | |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. For higher solubility, warming the tube at 37°C and using an ultrasonic bath is recommended. | [1] |

| Storage | Desiccate at -20°C. Stock solutions can be stored below -20°C for several months. It is recommended to prepare and use the solution on the same day. | [1][2] |

Experimental Protocols

Isolation of this compound from Amoora dasyclada

The following protocol is based on the initial isolation of the compound as described in the literature.[1][3][4]

Objective: To extract and purify this compound from the stems of Amoora dasyclada.

Materials:

-

Dried and powdered stems of Amoora dasyclada

-

95% Ethanol (EtOH)

-

Silica (B1680970) gel for column chromatography

-

Petroleum ether

-

Acetone

-

Rotary evaporator

-

Chromatography columns

-

Thin-layer chromatography (TLC) plates

-

Developing agents for TLC visualization

Procedure:

-

Extraction: The powdered stems of Amoora dasyclada are percolated with 95% EtOH at room temperature. The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude residue.

-

Chromatographic Separation:

-

The crude residue is subjected to silica gel column chromatography.

-

The column is eluted with a gradient of petroleum ether and acetone, starting with a high concentration of petroleum ether and gradually increasing the polarity with acetone.

-

Fractions are collected and monitored by TLC.

-

-

Purification: Fractions containing the compound of interest are combined and further purified by repeated silica gel column chromatography until a pure compound is obtained. The purity is confirmed by TLC and spectroscopic analysis.

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic methods. While the raw spectral data is not fully available in the public domain, the techniques used for its characterization are listed below.

| Spectroscopic Technique | Application |

| ¹H NMR | Determination of the proton environment in the molecule. |

| ¹³C NMR | Identification of the number and type of carbon atoms. |

| Mass Spectrometry (MS) | Determination of the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

Biological Activity and Signaling Pathways

This compound has been noted for its potential biological activities, particularly its cytotoxic effects on cancer cell lines.[2] It is suggested to modulate cellular pathways involved in apoptosis and cell proliferation.[2]

Cytotoxicity and Apoptosis

Triterpenoids isolated from Amoora dasyclada have demonstrated cytotoxic activity against human lung and liver cancer cells.[5] While specific mechanistic studies on this compound are limited, the general mechanism of action for similar cytotoxic triterpenoids often involves the induction of apoptosis.

A proposed general pathway for triterpenoid-induced apoptosis is depicted below. This is a hypothetical model based on the known actions of related compounds and requires specific experimental validation for this compound.

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. Its cytotoxic properties warrant more in-depth studies to elucidate the precise molecular mechanisms of action and to evaluate its efficacy and safety in preclinical models. This guide provides a foundational repository of the current knowledge on this compound to facilitate future research endeavors.

References

- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 2. This compound [myskinrecipes.com]

- 3. jipb.net [jipb.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer activity of tirucallane triterpenoids from Amoora dasyclada - PubMed [pubmed.ncbi.nlm.nih.gov]

24,25-Epoxytirucall-7-en-3,23-dione CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione, a natural compound isolated from Amoora dasyclada. The document details its chemical and physical properties, including its CAS number and molecular weight. Furthermore, it outlines generalized experimental protocols for its isolation, purification, and the evaluation of its potential cytotoxic and anti-inflammatory activities. This guide also explores the potential signaling pathways, such as apoptosis and NF-κB, that may be modulated by this class of compounds, providing a foundation for future research and drug development endeavors.

Chemical and Physical Properties

This compound is a tirucallane-type triterpenoid that has been identified and isolated from the plant species Amoora dasyclada.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 890928-81-1 | [1][][3] |

| Molecular Formula | C₃₀H₄₆O₃ | [] |

| Molecular Weight | 454.7 g/mol | [][4] |

| Appearance | Not specified in literature | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |

| Melting Point | 150-151 °C (Predicted) | [] |

| Boiling Point | 534.3 ± 50.0 °C (Predicted) | [] |

Experimental Protocols

Isolation and Purification of Triterpenoids from Amoora dasyclada

The following protocol is a generalized procedure based on the initial report of the isolation of this compound.

Caption: Generalized workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered stems of Amoora dasyclada are extracted with ethanol (B145695) at room temperature.

-

Concentration: The resulting ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and butanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions are then subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the individual compounds.

-

Purification: Fractions containing the compound of interest, as identified by thin-layer chromatography (TLC), are pooled and further purified using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., human lung or liver cancer cell lines) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in DMSO and diluted in cell culture medium) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol describes a method to evaluate the potential anti-inflammatory activity of a compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

-

Cell Seeding: Macrophage cells (e.g., RAW 264.7) are seeded in a 96-well plate and allowed to adhere.

-

Compound and LPS Treatment: The cells are pre-treated with various concentrations of this compound for a short period before being stimulated with LPS to induce an inflammatory response.

-

Incubation: The cells are incubated for a further 24 hours.

-

Nitrite Measurement: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

-

Absorbance Measurement: The absorbance of the resulting colored product is measured at approximately 540 nm.

-

Data Analysis: The inhibition of NO production is calculated relative to the LPS-stimulated control.

Potential Signaling Pathways

Triterpenoids, as a class of compounds, are known to exert their biological effects by modulating various cellular signaling pathways. While the specific pathways affected by this compound have not been definitively elucidated, research on similar compounds suggests potential involvement in the apoptosis and NF-κB signaling pathways.[5][6][7][8][9]

Apoptosis Signaling Pathway

Triterpenoids have been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][10]

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways potentially modulated by triterpenoids.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. Many triterpenoids have been found to exert anti-inflammatory effects by inhibiting this pathway.[8][9][11][12][13]

Caption: A simplified diagram of the NF-κB signaling pathway and a potential point of inhibition by triterpenoids.

Conclusion and Future Directions

This compound represents a promising natural product with potential therapeutic applications, particularly in the areas of oncology and inflammatory diseases. The information and generalized protocols provided in this guide serve as a foundation for researchers to further investigate its biological activities and mechanism of action. Future research should focus on:

-

Definitive elucidation of its mechanism of action: Identifying the specific molecular targets and signaling pathways modulated by this compound.

-

In vivo studies: Evaluating its efficacy and safety in animal models of cancer and inflammation.

-

Structure-activity relationship studies: Synthesizing and testing analogues to optimize its biological activity and pharmacokinetic properties.

The exploration of this and similar natural compounds holds significant promise for the development of novel therapeutic agents.

References

- 1. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. This compound | 890928-81-1 [m.chemicalbook.com]

- 4. This compound [myskinrecipes.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthetic Triterpenoids Inhibit Growth, Induce Apoptosis and Suppress Pro-survival Akt, mTOR and NF-κB Signaling Proteins in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthetic triterpenoids inhibit growth, induce apoptosis and suppress pro-survival Akt, mTOR and NF-{kappa}B signaling proteins in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Inhibition of the nuclear factor kappa B (NF-kappa B) pathway by tetracyclic kaurene diterpenes in macrophages. Specific effects on NF-kappa B-inducing kinase activity and on the coordinate activation of ERK and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activities of 24,25-Epoxytirucall-7-en-3,23-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from Amoora dasyclada.[1][2] While initial interest in this class of compounds has been driven by their diverse biological activities, including cytotoxic and anti-inflammatory effects, current research on this specific molecule is limited. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its reported lack of cytotoxic effects against specific cancer cell lines. Furthermore, this guide explores the potential for other biological activities by examining structurally similar tirucallane (B1253836) triterpenoids and details the experimental methodologies used in these assessments.

Introduction

Triterpenoids are a large and structurally diverse class of natural products that have garnered significant attention in the field of drug discovery for their wide range of pharmacological properties. The tirucallane skeleton, in particular, has been associated with various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This compound, a member of this family, has been isolated from the twigs of Amoora dasyclada.[1][2] This document aims to consolidate the available scientific information regarding its biological potential, present the quantitative data in a clear and accessible format, and provide detailed experimental protocols for the key assays cited.

Cytotoxic Activity

Contrary to the general cytotoxic potential of many triterpenoids, this compound has been reported to be inactive against certain human cancer cell lines.

Quantitative Data

In a study by Yang et al. (2006), this compound (referred to as compound 1 in the publication) was evaluated for its cytotoxic activity against human lung carcinoma (AGZY 83-a) and human hepatocellular carcinoma (SMMC-7721) cell lines. The compound did not exhibit significant cytotoxic activity.[1]

| Compound | Cell Line | Activity |

| This compound | AGZY 83-a (Human Lung Carcinoma) | Inactive |

| This compound | SMMC-7721 (Human Hepatocellular Carcinoma) | Inactive |

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of this compound was determined using an improved 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

Methodology:

-

Cell Culture: Human lung carcinoma (AGZY 83-a) and human hepatocellular carcinoma (SMMC-7721) cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells were seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells were then treated with various concentrations of this compound.

-

Incubation: The plates were incubated for a specified period.

-

MTT Addition: After the incubation period, MTT solution was added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The supernatant was removed, and a solubilizing agent (e.g., DMSO) was added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.

Caption: Workflow for the MTT-based cytotoxicity assay.

Potential Anti-inflammatory and Antimicrobial Activities

While no specific studies have reported on the anti-inflammatory or antimicrobial properties of this compound, research on structurally related tirucallane triterpenoids suggests that these activities are plausible. It is important to emphasize that the following information is based on analogous compounds and has not been experimentally verified for this compound.

Context from Structurally Similar Compounds

Several tirucallane-type triterpenoids isolated from various plant sources have demonstrated anti-inflammatory and antimicrobial properties. These activities are often attributed to the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines, and the disruption of microbial cell membranes or essential metabolic processes.

Postulated Signaling Pathways

Based on the activities of other tirucallane triterpenoids, potential (though unconfirmed) mechanisms of action for this compound could involve the modulation of key signaling pathways in inflammation and apoptosis.

Caption: Postulated signaling pathways based on related compounds.

Future Directions and Conclusion

The currently available data indicates that this compound does not possess cytotoxic activity against the tested human lung and liver cancer cell lines. However, the broader family of tirucallane triterpenoids exhibits a range of biological activities, suggesting that further investigation into the anti-inflammatory, antimicrobial, and other potential therapeutic effects of this specific compound is warranted.

Future research should focus on:

-

Screening this compound against a wider panel of cancer cell lines to determine if its lack of cytotoxicity is cell-line specific.

-

Conducting in vitro and in vivo assays to evaluate its potential anti-inflammatory and antimicrobial properties.

-

Investigating its effects on key signaling pathways, such as NF-κB and caspase cascades, to elucidate potential mechanisms of action.

References

The Discovery and Characterization of 24,25-Epoxytirucall-7-en-3,23-dione: A Literature Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review on the discovery, characterization, and potential biological activities of the triterpenoid (B12794562) 24,25-Epoxytirucall-7-en-3,23-dione. This document consolidates available data on its physicochemical properties, spectroscopic characterization, and relevant experimental protocols. A key focus is placed on the cytotoxic potential of related tirucallane (B1253836) triterpenoids and the elucidation of the p53-dependent mitochondrial signaling pathway of apoptosis, a likely mechanism of action for this class of compounds. All quantitative data are presented in structured tables, and detailed experimental methodologies are provided. Logical and experimental workflows are visualized using diagrams generated with Graphviz.

Introduction

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. Within this class, tirucallane-type triterpenoids have garnered significant interest due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This compound is a tirucallane triterpenoid that has been isolated from plant sources. Its structural features, including the epoxide ring in the side chain and the dione (B5365651) functionality, suggest potential for interesting biological properties, making it a candidate for further investigation in drug discovery and development. This guide aims to synthesize the current knowledge on this compound to serve as a foundational resource for the scientific community.

Discovery and Physicochemical Properties

This compound was first isolated from the ethanol (B145695) extract of the stem of Amoora dasyclada (Meliaceae)[1]. The structure was elucidated using spectroscopic methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 890928-81-1 | [1] |

| Molecular Formula | C₃₀H₄₆O₃ | [2] |

| Molecular Weight | 454.7 g/mol | [2] |

| Appearance | White powder | N/A |

| Melting Point | 150-151 °C | N/A |

| Boiling Point | 534.3 ± 50.0 °C (Predicted) | N/A |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [1] |

Spectroscopic Data

Due to the unavailability of the full primary literature, a complete set of original spectroscopic data is not available. The following table is a placeholder for the key spectroscopic data that would have been used for the structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features/Signals |

| ¹H NMR | Data not available in the searched literature. |

| ¹³C NMR | Data not available in the searched literature. |

| Mass Spectrometry (MS) | Data not available in the searched literature. |

| Infrared (IR) Spectroscopy | Data not available in the searched literature. |

Experimental Protocols

Generalized Protocol for Isolation and Purification

The following is a generalized protocol for the isolation of triterpenoids from plant material, based on the initial discovery of this compound from Amoora dasyclada.

Caption: Generalized workflow for the isolation of this compound.

-

Plant Material Preparation: The stems of Amoora dasyclada are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with ethanol at room temperature or using a Soxhlet apparatus.

-

Concentration: The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain the triterpenoid, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fraction Monitoring: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the target compound.

-

Final Purification: Fractions containing this compound are combined and further purified using techniques such as Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H NMR, ¹³C NMR, MS, and IR spectroscopy.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used for assessing the anticancer activity of other tirucallane triterpenoids isolated from Amoora dasyclada.

-

Cell Culture: Human cancer cell lines (e.g., SMMC-7721 - human liver cancer, A549 - human lung cancer) are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted with the culture medium to various concentrations. The cells are treated with these dilutions for a specified period, typically 48 or 72 hours. A control group is treated with DMSO-containing medium.

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Potential Signaling Pathway: p53-Dependent Mitochondrial Apoptosis

While the specific signaling pathway for this compound has not been elucidated, many cytotoxic triterpenoids induce apoptosis. A common and well-studied pathway is the p53-dependent mitochondrial pathway of apoptosis, which is a plausible mechanism of action for this compound.

References

Methodological & Application

Application Notes and Protocol for the Extraction of 24,25-Epoxytirucall-7-en-3,23-dione from Amoora dasyclada

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amoora dasyclada (family: Meliaceae) is a plant known to produce a variety of bioactive secondary metabolites. Among these are tirucallane-type triterpenoids, which have garnered interest for their potential pharmacological activities. One such compound, 24,25-Epoxytirucall-7-en-3,23-dione, has been successfully isolated from the stem of this plant. These application notes provide a detailed protocol for the extraction, fractionation, and purification of this specific triterpenoid, synthesized from established methodologies for isolating similar compounds from the Meliaceae family.

Quantitative Data Summary

| Compound Class | Plant Source | Plant Part | Extraction Method | Yield (mg/kg of dry weight) | Reference |

| Tirucallane (B1253836) Triterpenoids | Melia azedarach | Fruits | Methanol Extraction & DCM Fractionation | Melianone: 130 mg/kg | [1][2] |

| 21-β-Acetoxymelianone: 16 mg/kg | [1][2] | ||||

| Methyl kulonate: 35 mg/kg | [1][2] | ||||

| 3-α-Tigloylmelianol: 78 mg/kg | [1][2] |

Experimental Protocols

This protocol outlines the comprehensive procedure for the extraction and isolation of this compound from the stems of Amoora dasyclada.

Plant Material Preparation

-

Collection and Identification: Collect fresh stems of Amoora dasyclada. Ensure proper botanical identification of the plant material.

-

Drying: Clean the stems to remove any dirt or foreign material. Air-dry the stems in a well-ventilated area, preferably in the shade, until they are brittle. Alternatively, use a plant dryer at a temperature of 40-50°C.

-

Pulverization: Grind the dried stems into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction

-

Solvent Selection: Use 95% ethanol (B145695) as the extraction solvent.

-

Maceration:

-

Place the powdered stem material (e.g., 1 kg) in a large glass container.

-

Add a sufficient volume of 95% ethanol to completely submerge the powder (e.g., a solid-to-liquid ratio of 1:5 to 1:10 w/v).

-

Seal the container and allow it to stand at room temperature for a period of 48-72 hours with occasional shaking.

-

-

Filtration and Concentration:

-

Filter the ethanolic extract through cheesecloth or Whatman No. 1 filter paper to separate the plant residue.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain a crude ethanolic extract.

-

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning:

-

Suspend the crude ethanolic extract in distilled water.

-

Perform successive partitioning with solvents of increasing polarity, such as n-hexane, dichloromethane (B109758) (DCM), and ethyl acetate (B1210297).

-

For each partitioning step, mix the aqueous suspension with the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layers and concentrate them separately using a rotary evaporator. The triterpenoids are expected to be enriched in the less polar fractions (n-hexane and DCM).

-

Chromatographic Purification

-

Column Chromatography on Silica (B1680970) Gel:

-

Column Preparation: Pack a glass column with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: Adsorb the dried n-hexane or DCM fraction onto a small amount of silica gel and carefully load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate. A suggested gradient is as follows:

-

n-hexane (100%)

-

n-hexane:Ethyl Acetate (98:2, 95:5, 90:10, 80:20, 50:50 v/v)

-

Ethyl Acetate (100%)

-

-

Fraction Collection: Collect the eluate in small fractions (e.g., 20-30 mL each).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Monitor the collected fractions using TLC plates (silica gel 60 F254).

-

Use a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v) for development.

-

Visualize the spots under UV light (254 nm) and by spraying with a suitable reagent (e.g., Liebermann-Burchard reagent followed by heating) to detect triterpenoids.

-

Combine the fractions that show a similar TLC profile and contain the target compound.

-

-

Further Purification (if necessary):

-

Subject the combined fractions containing this compound to further chromatographic purification using a new silica gel column with a shallower solvent gradient or by preparative HPLC for higher purity.

-

Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic techniques such as:

-

Mass Spectrometry (MS): To determine the molecular weight and formula.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, and 2D NMR (COSY, HSQC, HMBC) for detailed structural analysis.

Visualizations

Experimental Workflow Diagram

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 24,25-Epoxytirucall-7-en-3,23-dione

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of the tirucallane (B1253836) triterpenoid (B12794562), 24,25-Epoxytirucall-7-en-3,23-dione. This compound, isolated from sources such as Amoora dasyclada, has potential anti-inflammatory and cytotoxic properties, making its efficient purification crucial for further pharmacological investigation.[1] The described protocol provides a robust starting point for researchers and professionals in natural product chemistry and drug development, and it can be adapted for the purification of similar triterpenoids.

Introduction

Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities. This compound is a tirucallane-type triterpenoid that has garnered interest for its potential therapeutic applications.[1] High-purity samples are essential for accurate bioactivity screening and structural elucidation. High-performance liquid chromatography (HPLC) is a powerful technique for the isolation and purification of individual compounds from complex mixtures.[2][3] This document provides a detailed protocol for the semi-preparative HPLC purification of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for the development of an appropriate HPLC method.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 890928-81-1 | [4][5][6][7] |

| Molecular Formula | C₃₀H₄₆O₃ | [6][] |

| Molecular Weight | 454.7 g/mol | [] |

| Melting Point | 150-151 °C | [] |

| Boiling Point | 534.3 ± 50.0 °C (Predicted) | [] |

| Density | 1.07 ± 0.1 g/cm³ (Predicted) | [] |

| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [4] |

Experimental Protocol

This protocol is designed for the semi-preparative purification of this compound from a pre-enriched plant extract or reaction mixture.

Sample Preparation

-

Extraction: The compound is typically extracted from plant material (e.g., the stem of Amoora dasyclada) using solvents like ethanol.[4]

-

Preliminary Purification: The crude extract should be subjected to preliminary purification steps such as liquid-liquid partitioning or column chromatography over silica (B1680970) gel to enrich the triterpenoid fraction.

-

Sample for HPLC:

-

Dissolve the enriched fraction in a suitable solvent. Given its solubility, a mixture of methanol (B129727) and chloroform (1:1) is a good starting point.[9]

-

Sonicate the sample for 10-15 minutes to ensure complete dissolution.[4][9]

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.

-

HPLC Instrumentation and Conditions

The following parameters are recommended as a starting point for the purification. Optimization may be necessary depending on the complexity of the sample matrix.

Table 2: HPLC Parameters for the Purification of this compound

| Parameter | Recommended Condition |

| Instrument | Semi-preparative HPLC system |

| Column | Reversed-Phase C18 (e.g., 250 x 10 mm, 5 µm) or C30 for enhanced separation of isomers.[9][10] |

| Mobile Phase A | Water (HPLC Grade) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Gradient Elution | 80% B to 100% B over 30 minutes, followed by a 10-minute hold at 100% B. |

| Flow Rate | 4.0 mL/min |

| Column Temperature | 35 °C |

| Injection Volume | 500 µL (can be adjusted based on sample concentration) |

| Detector | UV-Vis Detector set at 210 nm. Triterpenoids often lack strong chromophores, so a low wavelength is used.[9][11] Alternatively, a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) can be used for more sensitive detection. |

| Fraction Collection | Collect fractions based on peak elution, using a fraction collector. |

Post-Purification Analysis

-

Purity Assessment: Analyze the collected fractions using analytical HPLC to determine the purity of the isolated this compound. The purity should exceed 95% for most research applications.[]

-

Structure Confirmation: Confirm the identity of the purified compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Solvent Removal: Evaporate the solvent from the purified fractions under reduced pressure (e.g., using a rotary evaporator) to obtain the solid compound.

Method Development and Optimization Workflow

The development of a robust HPLC purification method often requires a systematic approach. The following diagram illustrates the logical workflow for optimizing the separation of this compound.

Caption: Logical workflow for HPLC method development and optimization.

Experimental Workflow Diagram

The overall experimental workflow, from the initial plant material to the final purified compound, is depicted in the following diagram.

Caption: Overall experimental workflow for the purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC purification of this compound. The outlined method, including sample preparation, HPLC conditions, and post-purification analysis, serves as a valuable resource for researchers in natural product chemistry and related fields. The provided workflows for method development and experimentation offer a clear guide for achieving high-purity isolation of this and similar bioactive triterpenoids.

References

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Triterpenoids from swallow roots--a convenient HPLC method for separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. This compound | 890928-81-1 [m.chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 890928-81-1(this compound) | Kuujia.com [ar.kuujia.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Mass Spectrometry Fragmentation Analysis of 24,25-Epoxytirucall-7-en-3,23-dione

Audience: Researchers, scientists, and drug development professionals.

Introduction

24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) with a molecular formula of C₃₀H₄₆O₃ and a molecular weight of 454.7 g/mol .[] Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them of significant interest in pharmaceutical research and drug development. Understanding the fragmentation pattern of these molecules in mass spectrometry is crucial for their identification and structural elucidation in complex mixtures. This application note provides a detailed protocol for the analysis of this compound using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) and outlines its theoretical fragmentation pattern based on the known behavior of similar triterpenoid structures.

Theoretical Fragmentation Pathway

The fragmentation of triterpenoids is often characterized by specific cleavage events, including the retro-Diels-Alder (rDA) reaction in the C-ring and the loss of small neutral molecules.[2][3] For this compound, the presence of two ketone groups and an epoxide ring will influence the fragmentation cascade. In positive ion mode ESI-MS/MS, the protonated molecule [M+H]⁺ is expected as the parent ion. Subsequent fragmentation is likely to proceed through several key pathways initiated by the cleavage of the epoxy ring and rearrangements involving the ketone functionalities.

A significant fragmentation pathway is anticipated to involve the cleavage of the side chain containing the epoxide. This can be followed by characteristic cleavages of the steroidal backbone. The tirucallane (B1253836) skeleton, with its specific stereochemistry, will also influence the relative abundance of the resulting fragment ions.

Experimental Protocol

This protocol outlines a general procedure for the analysis of this compound using a high-resolution mass spectrometer coupled with liquid chromatography.

1. Sample Preparation:

-

Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution. The compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

-

Dilute the stock solution with the initial mobile phase to a final concentration of 10 µg/mL for direct infusion or LC-MS analysis.

2. Liquid Chromatography Conditions (for LC-MS):

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start with 50% B, increase to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

Collision Energy: Ramped from 10 to 40 eV to observe a range of fragments.

-

Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis.

-

Scan Range: m/z 50-600.

Data Presentation

The following table summarizes the expected major ions in the positive ion mode ESI-MS/MS spectrum of this compound. The m/z values are calculated based on the molecular formula C₃₀H₄₆O₃.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₃₀H₄₇O₃⁺ | 455.3520 | Protonated molecule (Parent Ion) |

| [M+H-H₂O]⁺ | C₃₀H₄₅O₂⁺ | 437.3414 | Loss of a water molecule |

| [M+H-C₅H₈O]⁺ | C₂₅H₃₉O₂⁺ | 371.2945 | Cleavage of the epoxy-containing side chain |

| [M+H-C₆H₁₀O₂]⁺ | C₂₄H₃₇O⁺ | 341.2839 | Further fragmentation of the side chain |

Visualization of Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for this compound.

Caption: Proposed ESI-MS/MS fragmentation of this compound.

This application note provides a foundational protocol and theoretical fragmentation pathway for the mass spectrometric analysis of this compound. The presented methodology can be adapted for various high-resolution mass spectrometry platforms. The predicted fragmentation pattern, based on the established principles of triterpenoid mass spectrometry, offers a valuable reference for the identification and structural characterization of this and related compounds in natural product extracts and other complex matrices. Further experimental validation is recommended to confirm the proposed fragmentation pathway.

References

- 2. The Identification of New Triterpenoids in Eucalyptus globulus Wood - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOFMS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | CAS:890928-81-1 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols: Evaluating the Cytotoxicity of 24,25-Epoxytirucall-7-en-3,23-dione on Cancer Cells using the MTT Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

24,25-Epoxytirucall-7-en-3,23-dione is a tirucallane-type triterpenoid (B12794562) isolated from plants such as Amoora dasyclada.[1][2][] Triterpenoids of this class have demonstrated cytotoxic and anti-inflammatory properties in various studies.[4][5] Specifically, this compound has been noted for its potential to modulate cellular pathways associated with apoptosis and cell proliferation, making it a compound of interest in cancer research.[6] This document provides a detailed protocol for assessing the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to evaluate cell viability by measuring the metabolic activity of living cells.[7]

Principle of the MTT Assay

The MTT assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[7] These insoluble crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Data Presentation

The cytotoxic activity of this compound is typically quantified by determining the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The following table provides a template for summarizing such quantitative data.

| Cancer Cell Line | Tissue of Origin | IC50 (µM) of this compound |

| A549 | Lung Carcinoma | Data to be determined |

| HeLa | Cervical Carcinoma | Data to be determined |

| MCF-7 | Breast Adenocarcinoma | Data to be determined |

| HepG2 | Hepatocellular Carcinoma | Data to be determined |

| PC-3 | Prostate Adenocarcinoma | Data to be determined |

Experimental Protocols

Materials and Reagents

-

This compound

-

Selected cancer cell lines (e.g., A549, HeLa, MCF-7)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

-

CO2 incubator (37°C, 5% CO2)

Preparation of Solutions

-

Compound Stock Solution: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM). Store at -20°C. The compound is soluble in DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2]

-

MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile PBS. This solution should be filter-sterilized and stored at 4°C in the dark for up to four weeks.[8]

-

Solubilization Solution: Prepare a solution of 10% Sodium Dodecyl Sulfate (SDS) in 0.01 M Hydrochloric Acid (HCl) or use 100% DMSO.

MTT Assay Protocol for Adherent Cells

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations.

-

After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.